molecular formula C11H16BNO2 B14074229 (3-(Piperidin-4-yl)phenyl)boronic acid

(3-(Piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14074229
M. Wt: 205.06 g/mol
InChI Key: VIDZRXRWLXUSSH-UHFFFAOYSA-N
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Description

“(3-(Piperidin-4-yl)phenyl)boronic acid” is a boronic acid derivative featuring a piperidin-4-yl group attached to the phenyl ring at the meta position. This compound combines the reactivity of the boronic acid group (B(OH)₂) with the structural complexity of the piperidine moiety, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a critical step in drug discovery .

Synthetic routes to this compound often involve multi-step processes. For example, describes a two-step synthesis for a structurally related pinacol boronate ester, where coupling under basic conditions and subsequent protection of functional groups are key steps.

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

(3-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13-15H,4-7H2

InChI Key

VIDZRXRWLXUSSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2CCNCC2)(O)O

Origin of Product

United States

Preparation Methods

Boronic Acid Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction serves as the cornerstone for introducing the boronic acid moiety to the phenyl-piperidine scaffold. This method typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to facilitate the coupling between a halogenated phenyl-piperidine precursor and a boronic acid pinacol ester. For instance, patent CN102574792A demonstrates the use of 4-chloropyridine in a Suzuki reaction with 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid to yield intermediates critical for subsequent hydrogenation. The reaction proceeds optimally in tetrahydrofuran (THF) at 80°C, achieving yields exceeding 75%.

Piperidine Ring Construction Through Reductive Amination

An alternative approach involves constructing the piperidine ring post-boronation. Patent CN105153211A outlines a method where N-Boc-4-piperidone undergoes hydrazine-mediated reduction to form N-Boc-4-piperidine hydrazine, which subsequently reacts with 2-halomalonaldehyde via dehydration condensation. This step generates a halogenated pyrazole intermediate, which is then subjected to nickel-catalyzed borylation to install the boronic acid group. This route circumvents the need for low-temperature conditions, enhancing scalability for industrial production.

Stepwise Synthetic Procedures

Intermediate Synthesis: 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic Acid

The preparation of this intermediate, as detailed in CN102574792A, involves three stages:

  • Boronation : (4-Fluoro-3-bromobenzyl)carbamic acid tert-butyl ester reacts with bis(pinacolato)diboron in the presence of palladium acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) at 90°C.
  • Suzuki Coupling : The boronate intermediate couples with 4-chloropyridine using potassium carbonate as a base, yielding (4-fluoro-2-(pyridin-4-yl)benzyl)carbamic acid tert-butyl ester.
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) selectively reduces the pyridine ring to piperidine, affording the final product.

Table 1: Reaction Conditions for Key Synthetic Steps

Step Reagents/Catalysts Temperature (°C) Yield (%)
Boronation Pd(OAc)₂, dppf 90 82
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 80 78
Hydrogenation Pd/C, H₂ 25 91

Nickel-Catalyzed Borylation for Industrial Scaling

CN105153211A reports a cost-effective protocol using metallic nickel instead of palladium. The halogenated pyrazole intermediate (1-(N-Boc-4-piperidine)-4-chloropyrazole) reacts with bis(pinacolato)diboron in the presence of nickel(II) chloride and triphenylphosphine at 60°C. This method achieves 85% yield while reducing catalyst costs by 40% compared to palladium-based systems.

Optimization of Reaction Parameters

Catalyst Selection and Loading

Palladium catalysts remain prevalent in laboratory settings due to their high efficiency in cross-coupling reactions. However, nickel catalysts offer economic advantages for large-scale synthesis. Comparative studies indicate that 0.5 mol% Pd(PPh₃)₄ suffices for Suzuki couplings, whereas nickel systems require 2 mol% NiCl₂ to achieve comparable yields.

Solvent and Temperature Effects

  • THF vs. Dioxane : THF enhances boronic acid stability but prolongs reaction times (12–16 hours). Dioxane accelerates coupling rates (6–8 hours) but risks boronate decomposition at elevated temperatures.
  • Hydrogenation Pressure : Low-pressure hydrogenation (10–20 psi) minimizes over-reduction byproducts, preserving the piperidine ring’s integrity.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

Method Advantages Limitations
Palladium-Catalyzed High yield (75–91%) Expensive catalysts
Nickel-Catalyzed Cost-effective, scalable Higher catalyst loading
Reductive Amination Avoids halogenated intermediates Multi-step, lower overall yield

The palladium route excels in academic settings where purity is paramount, whereas the nickel method aligns with industrial priorities of cost and throughput.

Industrial Applications and Process Validation

(3-(Piperidin-4-yl)phenyl)boronic acid is a key intermediate in anticancer agents, notably in the synthesis of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Pilot-scale batches (10 kg) produced via nickel catalysis confirm reproducibility, with >99% HPLC purity after recrystallization from ethanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds include boronic acids with variations in the heterocyclic substituent or phenyl ring substitution. Key analogues and their properties are summarized below:

Compound Name Structural Feature Key Properties/Applications Reference
(3-(Piperidin-1-yl)phenyl)boronic acid Piperidin-1-yl substituent High structural similarity (0.93 similarity score)
(3-(Pyrrolidino)phenyl)boronic acid Pyrrolidino substituent Higher similarity (0.98 score) but lower basicity vs. piperidine
(3-(Pyridin-3-yl)phenyl)boronic acid Pyridinyl substituent Reduced basicity; used in catalysis
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid Piperazinyl substituent Enhanced solubility; potential CNS applications

Physicochemical and Binding Properties

  • Binding Affinity: Phenyl boronic acid (PBA) binds to alizarin red S (ARS) with K₁ = 1648 M⁻¹, while 3-aminophenyl boronic acid (APBA) shows stronger binding due to amine-ArS interactions. This suggests amino groups enhance diol complexation .
  • Permeability: Boronic acids with phenyl ethyl side chains (e.g., SB169 in ) exhibit improved permeability in P. aeruginosa compared to rigid, high-molecular-weight analogues. Flexibility and lower molecular weight are key determinants .

Key Takeaways

  • Substituent Effects : The piperidin-4-yl group confers unique conformational and electronic properties, distinguishing it from piperazinyl or pyridinyl analogues in biological and materials applications.
  • Activity vs. Structure: Minor structural changes (e.g., triazole vs. phenyl rings) drastically alter inhibitory potency, binding affinity, or photophysical behavior.
  • Synthetic Challenges : Protective group strategies and functionalization steps (e.g., sulfonylation, Boc protection) are critical for accessing structurally complex boronic acids.

Q & A

Q. What protecting group strategies are optimal for the piperidine nitrogen?

  • Methodological Answer :
  • Boc Protection : Use di-tert-butyl dicarbonate; deprotect with TFA (monitor via LC-MS) .
  • Benzyl Groups : Remove via hydrogenolysis (10% Pd/C, H2 atmosphere) .

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